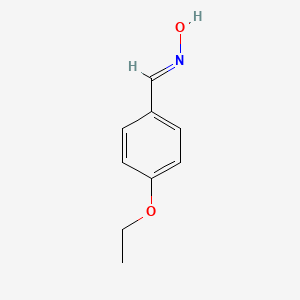

4-Ethoxybenzaldehyde oxime

Übersicht

Beschreibung

4-Ethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO2. It is derived from 4-ethoxybenzaldehyde and hydroxylamine. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the condensation reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like methanol at room temperature, yielding the oxime as a product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: Reduction of the oxime can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: 4-Ethoxybenzonitrile.

Reduction: 4-Ethoxybenzylamine.

Substitution: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxybenzaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Biology: It serves as a precursor in the preparation of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 4-ethoxybenzaldehyde oxime exerts its effects involves its ability to form stable intermediates during chemical reactions. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde oxime: Similar structure but lacks the ethoxy group.

4-Methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of an ethoxy group.

4-Hydroxybenzaldehyde oxime: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its analogs.

Biologische Aktivität

4-Ethoxybenzaldehyde oxime, a derivative of benzaldehyde, exhibits significant biological activity through its interactions with various biochemical pathways and molecular targets. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The compound interacts with the active site of AChE, preventing the breakdown of acetylcholine, which is crucial for neurotransmission in the nervous system .

Biochemical Pathways

The formation of oximes from aldehydes and ketones is a well-established biochemical process. In the case of this compound, the reaction involves the nucleophilic attack by nitrogen on the carbonyl carbon of aldehydes, leading to the formation of stable oximes. This process can influence various metabolic pathways, particularly those related to neurotransmitter metabolism and cellular signaling.

Cellular Effects

The biological effects of this compound extend across different cell types:

- Neuronal Cells : The inhibition of AChE enhances cholinergic signaling, potentially improving cognitive functions such as memory and learning.

- Cancer Cells : The compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways. This suggests its potential role in cancer therapy by promoting programmed cell death.

- Gene Expression : this compound modulates the activity of transcription factors, leading to changes in gene expression that affect cellular metabolism and function.

Pharmacological Potential

Given its biological activity, this compound holds promise for several therapeutic applications:

- Neuroprotection : By inhibiting AChE, it may protect against neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Activity : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment .

Data Table: Biological Activity Summary

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Neuroprotection | Enhances cholinergic signaling | |

| Apoptosis Induction | Activates apoptotic pathways in cancer cells | |

| Gene Expression Modulation | Alters transcription factor activity |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive function in animal models by inhibiting AChE activity. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases.

- Anticancer Properties : Research indicated that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent .

- Metabolic Pathway Influence : Investigations into metabolic flux revealed that this compound affects levels of key metabolites involved in neurotransmitter synthesis, indicating its role as a metabolic modulator.

Eigenschaften

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.